2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Descripción
This compound is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and an ethyl group at the 4-position. The acetamide side chain is further functionalized with a 5-methylisoxazole group. Its molecular formula is C₂₀H₂₃N₇O₃, with a molecular weight of 409.45 g/mol (calculated).
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-5-13-8-16(25)22(9-15(24)19-14-7-12(4)26-21-14)17(18-13)23-11(3)6-10(2)20-23/h6-8H,5,9H2,1-4H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNGNWLLASDOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a class of pyrimidinone-acetamide hybrids. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound emphasizes a compact pyrimidinone-pyrazole-isoxazole architecture, favoring solubility and membrane permeability due to its moderate polarity . The tetrahydropyrimidinone derivative (Pharmacopeial Forum) adopts a peptidomimetic backbone, suggesting a broader therapeutic scope (e.g., protease inhibition) but with increased synthetic complexity .
Pharmacological Implications: Pyrimidinone vs. Pyridazinone Cores: Pyrimidinones (6-membered ring) generally exhibit better metabolic stability than pyridazinones (6-membered with two adjacent nitrogen atoms), which may explain the target compound’s inferred durability in vivo . Substituent Effects: The 5-methylisoxazole group in the target compound may confer selectivity toward bacterial targets (e.g., DNA gyrase), whereas the cyclopropylamide in the pyridazinone analog could enhance kinase inhibition by mimicking ATP’s adenine moiety .
Synthetic Accessibility: The target compound’s synthesis likely involves sequential nucleophilic substitutions on the pyrimidinone ring, followed by amide coupling—a pathway less laborious than the multi-step enantioselective synthesis required for the tetrahydropyrimidinone derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
